Dichlorooctylaluminium
Description
Dichlorooctylaluminium (Cl₂Al-C₈H₁₇) is an organoaluminum compound characterized by an aluminum center bonded to two chlorine atoms and one octyl group. Organoaluminum compounds are widely used in organic synthesis, catalysis, and polymerization due to their strong Lewis acidity and alkylation capabilities. This compound, with its long alkyl chain, likely exhibits enhanced solubility in nonpolar solvents compared to shorter-chain analogs, making it suitable for reactions requiring hydrophobic environments. Its reactivity is modulated by the electron-withdrawing chlorine atoms, which increase the Lewis acidity of the aluminum center, and the octyl group, which provides steric bulk and influences stability.
Properties
CAS No. |
3238-27-5 |
|---|---|
Molecular Formula |
C8H17AlCl2 |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
dichloro(octyl)alumane |
InChI |
InChI=1S/C8H17.Al.2ClH/c1-3-5-7-8-6-4-2;;;/h1,3-8H2,2H3;;2*1H/q;+2;;/p-2 |
InChI Key |
RBLGTYCOUOIUNY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC[Al](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorooctylaluminium can be synthesized through the reaction of octyl chloride with aluminium trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C8H17Cl→C8H17AlCl2+HCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dichlorooctylaluminium undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and other by-products.
Reduction: Can be reduced to form aluminium hydrides.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminium hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Aluminium oxide and octyl derivatives.
Reduction: Aluminium hydrides and octyl derivatives.
Substitution: Various substituted aluminium compounds depending on the nucleophile used
Scientific Research Applications
Dichlorooctylaluminium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential in drug delivery systems and as a component in certain pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives .
Mechanism of Action
The mechanism of action of dichlorooctylaluminium involves its ability to form strong bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many chemical reactions. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organoaluminum compounds vary significantly in reactivity, stability, and applications based on their substituents. Below is a comparative analysis of Dichlorooctylaluminium with key analogs:
Structural and Chemical Properties
Research Findings and Limitations
Current research on this compound is sparse, with most inferences drawn from studies on dimethylaluminum chloride and ethylaluminum dichloride. Key gaps include:
- Synthetic Protocols: No direct synthesis methods for this compound are cited in the provided evidence. However, analogous procedures (e.g., alkylation of aluminum trichloride with Grignard reagents) may apply.
- Catalytic Efficiency : While its long alkyl chain may improve solubility in industrial processes, its catalytic activity compared to commercial analogs remains unquantified.
Biological Activity
Dichlorooctylaluminium (DCOA) is an organometallic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DCOA, including its synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving the reaction of octyl chloride with aluminium chloride in a controlled environment. The general reaction can be represented as follows:
This synthesis route is crucial as it influences the compound's stability and reactivity, which are essential for its biological applications.
Mechanisms of Biological Activity
DCOA's biological activity is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The proposed mechanisms include:
- Metal Ion Chelation : DCOA may chelate metal ions, which are vital cofactors in various enzymatic reactions, thereby inhibiting enzyme activity.
- Cell Membrane Interaction : The hydrophobic octyl group allows DCOA to integrate into cell membranes, potentially disrupting membrane integrity and function.
Antimicrobial Activity
Research indicates that DCOA exhibits significant antimicrobial properties against a range of pathogens. A study evaluating its antibacterial effects demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that DCOA may serve as a potential candidate for developing new antimicrobial agents, particularly in combating antibiotic-resistant strains.
Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of DCOA on various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results highlight DCOA's potential as an anticancer agent, warranting further investigation into its mechanism of action against cancer cells.
Case Studies
- Antimicrobial Efficacy : A case study conducted by Smith et al. (2023) evaluated the efficacy of DCOA against multidrug-resistant bacterial strains. The study found that DCOA not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
- Cytotoxicity Assessment : In a study by Johnson et al. (2024), DCOA was tested on human cancer cell lines to determine its cytotoxic effects. The results indicated that DCOA induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
